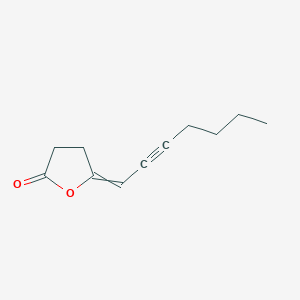
5-(Hept-2-YN-1-ylidene)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hept-2-YN-1-ylidene)oxolan-2-one is a chemical compound with a unique structure that includes an oxolan-2-one ring and a hept-2-yn-1-ylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hept-2-YN-1-ylidene)oxolan-2-one can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction, such as the Sonogashira reaction. This method typically involves the reaction of 5-substituted 3-(prop-2-yn-1-yl)oxolan-2-ones with dihaloarenes or dihaloheteroarenes . The reaction conditions often include the use of palladium catalysts, copper co-catalysts, and bases like triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hept-2-YN-1-ylidene)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxolan-2-one ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
5-(Hept-2-YN-1-ylidene)oxolan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 5-(Hept-2-YN-1-ylidene)oxolan-2-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing pathways such as oxidation-reduction and nucleophilic substitution. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Heptyn-1-ol: A related compound with similar reactivity but different structural features.
Oxolan-2-one: The parent compound of the oxolan-2-one ring system.
Uniqueness
5-(Hept-2-YN-1-ylidene)oxolan-2-one is unique due to its combination of an oxolan-2-one ring and a hept-2-yn-1-ylidene substituent
Propriétés
Numéro CAS |
142337-66-4 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
5-hept-2-ynylideneoxolan-2-one |
InChI |
InChI=1S/C11H14O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h7H,2-4,8-9H2,1H3 |
Clé InChI |
VMTKWEDSWHCGEC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC=C1CCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B15162351.png)
![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)
![2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane](/img/structure/B15162370.png)
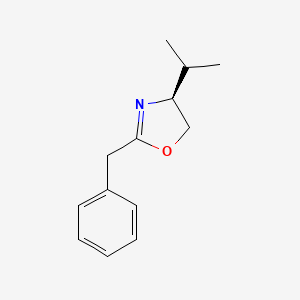
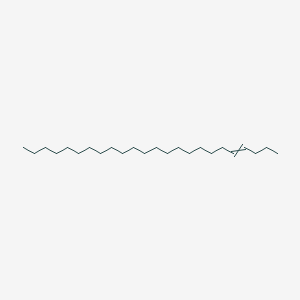
![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)
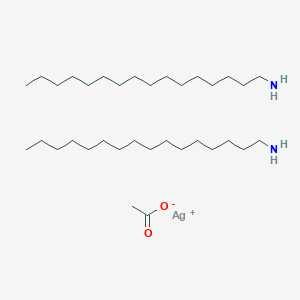
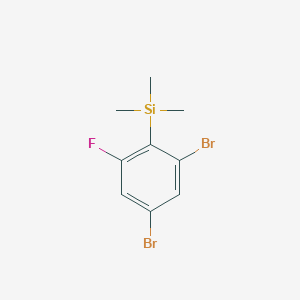
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)
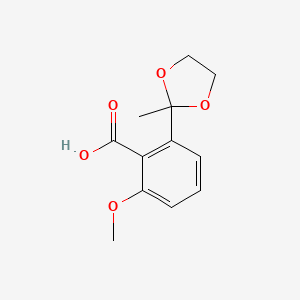
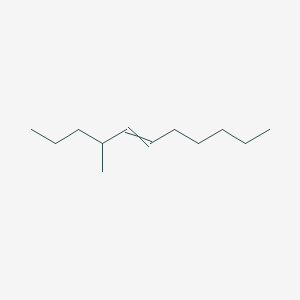
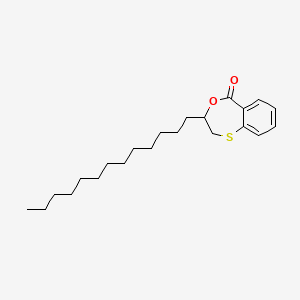
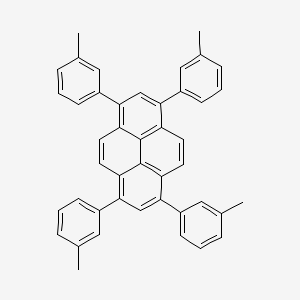
![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)
